(4-Cyclohexylphenoxy)acetic acid
Overview
Description
(4-Cyclohexylphenoxy)acetic acid is a chemical compound with the linear formula C14H18O3 . It has a molecular weight of 234.298 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of (4-Cyclohexylphenoxy)acetic acid is represented by the linear formula C14H18O3 . This indicates that the molecule is composed of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds : (4-Cyclohexylphenoxy)acetic acid derivatives have been utilized in the synthesis of various novel compounds. For instance, a study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which demonstrated significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).
Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analyses of compounds related to (4-Cyclohexylphenoxy)acetic acid have been conducted. A study performed spectral analysis of 4-(hydroxyphenoxy)acetic acid (HPAA), a cardiovascular drug, using various experimental and theoretical techniques to reveal its activity (Bell et al., 2020).
Environmental and Biological Applications
Trace Determination in Environmental Samples : Techniques have been developed for the sensitive and selective determination of phenoxy acetic acid derivatives in complex matrices, including environmental and biological samples. A study focused on preparing MCPA (a pesticide derivative of phenoxy acetic acid) imprinting polymer for trace determination in various samples (Omidi et al., 2014).
Metabolism in Plant Cell Cultures : Research has been done on the metabolism of phenoxy acetic acid derivatives in plant cell cultures. For example, a study on 4-Nonylphenol (a metabolite of nonionic surfactants) in wheat cell cultures identified various metabolites, including glucosylated and acylated derivatives (Bokern et al., 1996).
Pharmaceutical and Medicinal Research
- Development of Anti-Mycobacterial Agents : Derivatives of phenoxy acetic acid have been synthesized and evaluated for their potential as anti-mycobacterial agents. A study synthesized various phenoxy acetic acid derivatives and tested them against Mycobacterium tuberculosis (Yar et al., 2006).
Analytical Techniques and Applications
- Analytical Methods for Herbicide Determination : Analytical methods have been developed for the determination of phenoxy herbicides in water samples using techniques like microextraction and derivatization followed by GC-MS analysis. This method demonstrated high sensitivity and accuracy for detecting low concentrations of phenoxy herbicides in real samples (Nuhu et al., 2012).
properties
IUPAC Name |
2-(4-cyclohexylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODXAKQIZRQXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325936 | |
Record name | (4-cyclohexylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylphenoxy)acetic acid | |
CAS RN |
1878-56-4 | |
Record name | NSC522030 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-cyclohexylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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